molecular formula C23H32N2O5 B1678797 Ramipril CAS No. 87333-19-5

Ramipril

Katalognummer B1678797
CAS-Nummer: 87333-19-5
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: HDACQVRGBOVJII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used alone or together with other medicines to treat high blood pressure (hypertension) . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, ramipril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of Ramipril involves the preparation of ramipril from unprotected (2S,3S,6S)-octahydrocyclopenta [b]pyrrole-2-carboxylic acid . The first synthesis of ramipril was reported in EP 79022 wherein a compound of formula 2 was coupled with a compound of formula [3] .


Molecular Structure Analysis

Ramipril is a prodrug that undergoes de-esterification in the liver to form ramiprilat, its active metabolite . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .


Chemical Reactions Analysis

Ramipril is metabolized by hepatic and renal mechanisms to both a glucuronate conjugate and a diketopiperazine derivative . Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat .


Physical And Chemical Properties Analysis

Ramipril is generally unstable, and temperature accelerates its degradation . It is also vulnerable to relative air humidity changes, suggesting that it must be protected from moisture . The reaction follows first-order kinetics .

Wissenschaftliche Forschungsanwendungen

Application Summary

Ramipril, an angiotensin-converting enzyme inhibitor, is used in the treatment of hypertension . The therapeutic effect is oriented on the concentration of the active metabolite ramiprilat . In forensic toxicology, the analysis of ramipril/ramiprilat concentration in human serum is important for cases like driving under the influence of drugs or postmortem cases .

Method of Application

An analytical LC–MS/MS method was developed and validated according to forensic guidelines and applied in the routine . Most real samples targeted for ramipril/ramiprilat were associated with the typical therapeutic drug range of 1–40 ng/mL described in the literature .

Results

Higher drug levels with ramiprilat concentrations above 100 ng/mL could also be observed infrequently in cases of driving under the influence of drugs or attempted suicides . The collected data enabled an indication of the ramiprilat toxic concentration range from about 600 ng/mL to at least 3500 ng/mL .

Carcinogenicity Research

Application Summary

The degradation product of Ramipril has been studied for its potential carcinogenic, genotoxic and mutagenic properties . This research was conducted due to epidemiological studies demonstrating clear associations between ACE-Is (including RAM) and the development of malignancy .

Method of Application

A forced ageing test under dry air was conducted for pure RAM to induce its degradation . The emerging degradation impurity was identified by HPLC-MS . The cancer risk of the identified RAM degradant was predicted using a structure-based assessment by in silico QSAR model .

Results

The QSAR simulation for genotoxicity was verified by in vitro micronucleus assay . The QSAR simulation for mutagenicity was verified by Ames test . The vulnerability of the investigated impurity to form mutagenic N-nitroso metabolites was verified by NAP test and subsequent Ames test .

Quality Control

Application Summary

Quality control of Ramipril tablets is crucial to ensure the safety and efficacy of the medication . The chromatographic system is used to separate the peaks of Ramipril and its impurities .

Method of Application

The separation factor between the peaks of Ramipril and its impurities should be at least 1.5 . This ensures that the Ramipril in the tablets is pure and free from harmful impurities .

Results

The results of the quality control process ensure that the Ramipril tablets meet the required standards and are safe for consumption .

Cardiovascular Disease Prevention

Application Summary

Ramipril is used as a preventative medication in patients over 55 years old to reduce the risk of having a heart attack, stroke or cardiovascular death in patients shown to be at high risk, such as some diabetics and patients with vascular disease .

Method of Application

Ramipril is taken orally and works by decreasing renin-angiotensin-aldosterone system activity . This helps to lower blood pressure and reduce strain on the heart .

Results

Ramipril has been shown to be effective in reducing the risk of cardiovascular events in high-risk patients . It is a reasonable initial treatment for high blood pressure .

Forensic Toxicology

Application Summary

In forensic toxicology, the analysis of ramipril/ramiprilat concentration in human serum is important for cases like driving under the influence of drugs or postmortem cases .

Method of Application

An analytical LC–MS/MS method was developed and validated according to forensic guidelines and applied in the routine . Most real samples targeted for ramipril/ramiprilat were associated with the typical therapeutic drug range of 1–40 ng/mL described in the literature .

Results

Higher drug levels with ramiprilat concentrations above 100 ng/mL could also be observed infrequently in cases of driving under the influence of drugs or attempted suicides . The collected data enabled an indication of the ramiprilat toxic concentration range from about 600 ng/mL to at least 3500 ng/mL .

Heart Failure Treatment

Application Summary

Ramipril is used in the treatment of heart failure after acute myocardial infarction .

Method of Application

The Acute Infarction Ramipril Efficacy (AIRE) study demonstrated that ramipril 5 or 10 mg/day significantly decreased the risk of all-cause mortality .

Results

Ramipril significantly decreased the risk of all-cause mortality by 27% in patients with clinical evidence of heart failure after acute myocardial infarction, even if transient .

Safety And Hazards

Ramipril may damage fertility or the unborn child . It should be stored locked up and disposed of in accordance with applicable laws and regulations . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Zukünftige Richtungen

While Ramipril is effective in treating hypertension and heart failure, more research is needed to explore its potential uses and long-term effects . It’s also important to continue studying the drug’s safety profile and potential side effects to ensure it remains a safe and effective treatment option .

Eigenschaften

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-JBDAPHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023551
Record name Ramipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>62.5 [ug/mL] (The mean of the results at pH 7.4), 3.5mg/L, Sparingly soluble in water, Freely soluble in methanol, Soluble in polar substances and buffered aqueous solutions, 3.90e-02 g/L
Record name SID49664947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramipril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ramipril inhibits the RAAS system by binding to and inhibiting ACE thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs. AT1R mediates vasoconstriction, inflammation, fibrosis, and oxidative stress through a variety of signaling pathways. These include Gq coupling to the inositol triphosphate pathway, activation of phospholipases C, A2, and D which contribute to eicosanoid production, activation of Ca2+-dependent and MAP kinases, Gi and G12/13, and eventual activation of the Jak/STAT pathway leading to cell growth and production of extracellular matrix components. AT1R activation also leads to increased activity of membrane-bound NADH/NADPH oxidase which contributes to production of reactive oxygen species. Decreased activation of this receptor mediates the renoprotective, antihypertensive, and cardioprotective effects of ramipril by reducing inflammation and vasoconstriction. AT2R acts in opposition to the effects of AT1R by activating phosphotyrosine phosphatases which inhibit MAP kinases, inhibiting Ca2+ channel opening, and stimulating cGMP and nitric oxide production leading to vasodilation. These counteracting effects are shared by the Mas receptor which is activated by Ang(1-7), a subtype of angiotensin produced by plasma esterases from AngI or by ACE2 from AngII produced through a secondary pathway by tonin and cathepsin G. Ang(1-7) also activates AT2R although the bulk of its effect is mediated by MasR. ACE is also responsible for the breakdown of bradykinin. The resulting buildup of bradykinin due to ACE inhibition is thought to mediate the characteristic dry-cough as a side effect of ACE inhibitor medications.
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ramipril

Color/Form

Felty needles from ether, White crystalline solid

CAS RN

87333-19-5
Record name Ramipril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87333-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramipril [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ramipril
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ramipril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ramipril
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L35JN3I7SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ramipril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109 °C, MP: 105-112 °C
Record name Ramipril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00178
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramipril
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8393
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ramipril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ramipril
Reactant of Route 2
Ramipril
Reactant of Route 3
Reactant of Route 3
Ramipril
Reactant of Route 4
Ramipril
Reactant of Route 5
Ramipril
Reactant of Route 6
Reactant of Route 6
Ramipril

Citations

For This Compound
91,800
Citations
S Yusuf, H Gerstein, B Hoogwerf, J Pogue, J Bosch… - Jama, 2001 - jamanetwork.com
… were randomly assigned to receive ramipril, up to 10 mg/d (n … (3.6%) in the ramipril group developed diabetes compared … criteria were used; in the ramipril group, the RR for diagnosis of …
Number of citations: 750 jamanetwork.com
DREAM Trial Investigators - New England Journal of Medicine, 2006 - Mass Medical Soc
… glucose tolerance to receive ramipril (up to 15 mg per day) or placebo (and rosiglitazone or placebo) and followed them for a median of 3 years. We studied the effects of ramipril on the …
Number of citations: 962 www.nejm.org
J Bosch, S Yusuf, J Pogue, P Sleight, E Lonn… - Bmj, 2002 - bmj.com
… The relative risk of any stroke was reduced by 32% (156 v 226) in the ramipril group compared … patients on ramipril had cognitive or functional impairment. Conclusion: Ramipril reduces …
Number of citations: 682 www.bmj.com
JE Frampton, DH Peters - Drugs, 1995 - Springer
… The antihypertensive efficacy of ramipril is maintained in … Ramipril is superior to atenolol in causing regression of left … Ramipril Efficacy (AIRE) study demonstrated that ramipril 5 or …
Number of citations: 106 link.springer.com
PA Todd, P Benfield - Drugs, 1990 - Springer
… ramipril usually respond with the addition of a diuretic such as hydrochlorothiazide or piretanide. Ramipril 5 … Preliminary data indicate that ramipril may be effective in indications such as …
Number of citations: 119 link.springer.com
S Yusuf, J Pogue, KK Teo, L Dyal, I Copland… - New England Journal …, 2008 - zora.uzh.ch
… ramipril. We would also determine whether the combination of the two drugs was more effective than ramipril … the combination of telmisartan plus ramipril was superior to ramipril alone. …
Number of citations: 620 www.zora.uzh.ch
Heart Outcomes Prevention Evaluation … - … England Journal of …, 2000 - Mass Medical Soc
Background Angiotensin-converting–enzyme inhibitors improve the outcome among patients with left ventricular dysfunction, whether or not they have heart failure. We assessed the …
Number of citations: 383 www.nejm.org
Hope/Hope-Too Study Investigators - Circulation, 2005 - Am Heart Assoc
Background— We have previously demonstrated that ramipril reduces vascular events and new diagnoses of diabetes when given for a 4.5-year period. However, it is not known …
Number of citations: 269 www.ahajournals.org
RHA Becker, B Schölkens - The American Journal of Cardiology, 1987 - Elsevier
… Ramipril is a potent orally active converting enzyme inhibitor. Its … volume factors are involved because ramipril causes vaso- … Ramipril, whose pharmacologic features are the subject of …
Number of citations: 50 www.sciencedirect.com
GR Dagenais, S Yusuf, MG Bourassa, Q Yi, J Bosch… - Circulation, 2001 - Am Heart Assoc
… , we tested prospectively whether ramipril, an ACE inhibitor, … risk factor, were randomly assigned to ramipril (up to 10 mg/d)… cardiovascular death in the ramipril group compared with 604 …
Number of citations: 277 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.